molecular formula C8H12N+ B1240284 (1S)-1-phenylethanaminium

(1S)-1-phenylethanaminium

Cat. No.: B1240284
M. Wt: 122.19 g/mol
InChI Key: RQEUFEKYXDPUSK-ZETCQYMHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-phenylethanaminium is an ammonium ion resulting from the protonation of the amino group of (S)-1-phenylethanamine;  major microspecies at pH 7.3. It is a conjugate acid of a (1S)-1-phenylethanamine. It is an enantiomer of a (1R)-1-phenylethanaminium.

Scientific Research Applications

Supramolecular Structures

Research by (Turkington et al., 2004) explored the supramolecular structures of three configurational isomers of 1-phenylethanaminium malate(1-). The study focuses on the arrangement of anions and cations in different isomers, contributing to the understanding of molecular interactions in such compounds.

Pharmaceutical and Food Additive Application

(1S)-1-phenylethanaminium, also known as 1-Phenylethanol, has applications in the pharmaceutical industry as an anti-inflammatory and analgesic drug. It is also used in food products like chewing gums and yogurts as a food additive. Research by (More & Yadav, 2018) discusses its synthesis using supercritical CO2, highlighting an environmentally benign method.

Chemical Research and Synthesis

The work of (Wittig, 1980) presents insights into chemical research involving 1-phenylethanaminium, particularly in the context of exploring new chemical reactions and syntheses.

Enzymatic Kinetic Resolution

A study by (Kamble et al., 2017) looks into the kinetic resolution of (R,S)-1-phenylethanol using cutinase. The research contributes to the understanding of producing enantiopure 1-phenylethanol, which is significant for various industrial applications.

Vasorelaxant Effects Study

Research on 1-nitro-2-phenylethane, a molecule related to 1-phenylethanaminium, investigated its vasorelaxant effects and the role in stimulating the soluble guanylate cyclase-cGMP pathway, as shown in (Brito et al., 2013).

Phase Equilibria in Chemical Processes

The phase equilibria of ternary mixtures involving 1-phenylethanol are studied in (Kühne et al., 2008). This research is essential for the development of environmentally friendly chemical processes.

Microwave Absorption Study

A study on the microwave absorption properties of 1-phenylethanol analogues is presented in (Melandri et al., 2009), providing insights into the structural properties of these molecules.

Optical Resolution in Chemistry

The optical resolution of 1-phenylethylamine, closely related to 1-phenylethanaminium, and its application in chiral compounds is discussed in (Saigo, 1985).

Molecular Salt Studies

A study by (Frampton et al., 2012) focuses on the molecular salt of 1-phenylethanaminium with potent anti-inflammatory activity, providing insights into pharmaceutical applications.

Enzyme Production in Tea Flowers

Research on the production of 1-phenylethanol using enzymes from tea flowers, as described by (Dong et al., 2017), demonstrates an efficient method for industrial production.

Accurate Geometry Analysis

(Zheng et al., 2022) conducted a rotational study to determine the accurate geometry and non-covalent interactions in 1-phenylethanol and its monohydrate, contributing to the fundamental understanding of its molecular structure.

CO2 Fixation and Luminescent Detection

A bifunctional europium-organic framework involving 1-phenylethanol is studied by (Xu et al., 2016) for CO2 fixation and luminescent detection of Al3+ ions.

Synthesis of Complexes

(Berger et al., 2001) discuss the synthesis of ortho-mercurated and -palladated complexes involving derivatives of 1-phenylethanaminium, highlighting its role in organometallic chemistry.

Dendrimers Synthesis

In (Proń et al., 2010), phenylene bridged boron-nitrogen containing dendrimers with peripheral boron atoms are synthesized, showing the versatility of 1-phenylethanaminium derivatives in advanced materials science.

Tripeptide Methyl Ester Study

A conformation study of a tripeptide methyl ester involving 1-phenylethanaminium is presented in (Doi et al., 2008), contributing to our understanding of peptide chemistry.

Differential Accumulation in Plants

The differential accumulation of 1-phenylethanol in flowers and leaves of tea plants is elucidated by (Dong et al., 2016), providing insights into plant biochemistry and metabolite distribution.

Properties

Molecular Formula

C8H12N+

Molecular Weight

122.19 g/mol

IUPAC Name

[(1S)-1-phenylethyl]azanium

InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1

InChI Key

RQEUFEKYXDPUSK-ZETCQYMHSA-O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[NH3+]

SMILES

CC(C1=CC=CC=C1)[NH3+]

Canonical SMILES

CC(C1=CC=CC=C1)[NH3+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.3 g of ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate (preparation see Example 12) were dissolved in 13 ml of dry dichloromethane under a nitrogen atmosphere. 0.5 ml of bromotrimethylsilane and 0.4 ml of triethylamine were added with ice-cooling and the mixture was stirred over night. Excess solvent was stripped off in vacuo, and the residue was stirred in aqueous acetone for 15 minutes. The residue which remained after evaporation of the solvent was taken up in MTBE to which a little dichloromethane had been added and treated with 0.53 g of S-(-)-α-methylbenzylamine. The precipitated solid was recryatallized once from ethanol, the title compound being obtained as the α-methylbenzylammonium salt of m.p.=210-213° C. IR=2940, 1750, 1650, 1200, 1045 cm-1 (KBr); [α]D20 32 -141.0° (c=0.2 in methanol).
Name
ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound
Name
α-methylbenzylammonium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-1-phenylethanaminium
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